

Technical Monograph: (S)-2-Methylmorpholine Hydrochloride

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Compound of Interest

Compound Name:	(S)-2-methylmorpholine hydrochloride
CAS No.:	1147108-99-3
Cat. No.:	B1390870

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CAS Number: 1147108-99-3 (HCl Salt) | Free Base CAS: 74572-04-6

Executive Summary

(S)-2-methylmorpholine hydrochloride is a high-value chiral heterocycle serving as a critical pharmacophore in modern drug discovery. Unlike the achiral morpholine scaffold, the introduction of the C2-methyl group breaks symmetry, creating a chiral center that offers two distinct advantages: conformational restriction of the heterocyclic ring and metabolic shielding of the nitrogen center. This monograph details the physicochemical profile, asymmetric synthesis, and quality control protocols required to utilize this building block in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands.

Physicochemical Identity & Properties[1]

The hydrochloride salt form is preferred in process chemistry due to its non-volatile nature and resistance to oxidative degradation compared to the free amine.

Property	Specification
Chemical Name	(S)-2-Methylmorpholine hydrochloride
CAS Number (HCl)	1147108-99-3
CAS Number (Free Base)	74572-04-6
Molecular Formula	C ₅ H ₁₁ NO[1][2][3][4][5] · HCl
Molecular Weight	137.61 g/mol
Chirality	(S)-Enantiomer
Appearance	White to off-white hygroscopic solid
Solubility	High in Water, Methanol, DMSO; Low in Toluene, Hexanes
pKa (Conjugate Acid)	~8.4 (estimated for free base nitrogen)

Strategic Utility in Medicinal Chemistry

The "Methyl Effect" on Potency and Stability

The addition of a methyl group at the C2 position of the morpholine ring is not merely cosmetic; it fundamentally alters the ligand-protein interaction landscape.

- **Conformational Locking:** The C2-methyl group forces the morpholine ring into a preferred chair conformation to minimize 1,3-diaxial interactions. This pre-organization reduces the entropic penalty upon binding to a target protein (e.g., the ATP-binding pocket of a kinase).
- **Metabolic Stability:** Morpholine rings are susceptible to oxidative metabolism (N-oxidation or alpha-hydroxylation). The steric bulk of the (S)-methyl group hinders Cytochrome P450 enzymes from accessing the adjacent carbons, extending the in vivo half-life of the parent drug.
- **Chiral Recognition:** In chiral environments like receptor pockets, the (S)-isomer often exhibits 10-100x greater potency than the (R)-isomer due to specific hydrophobic pocket filling.

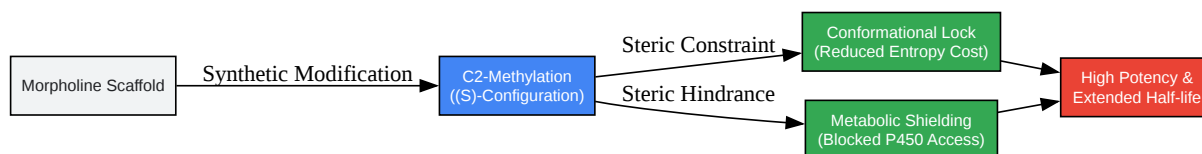


Figure 1: Pharmacological Impact of (S)-2-Methyl Substitution

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Asymmetric Synthesis & Process Chemistry

To ensure high enantiomeric excess (ee%), the synthesis typically relies on the "Chiral Pool" strategy, utilizing L-Alanine as the starting material. This avoids the yield losses associated with resolving racemic mixtures.

Synthetic Pathway (The L-Alanine Route)

This route preserves the stereocenter from the natural amino acid.

Step 1: Reduction to Amino Alcohol L-Alanine is reduced (typically using LiAlH_4 or borane-DMS) to L-Alaninol ((S)-2-aminopropan-1-ol).

- Critical Parameter: Anhydrous conditions are vital. Moisture destroys the hydride reducing agent, leading to incomplete conversion.

Step 2: N-Alkylation & Cyclization L-Alaninol reacts with a bifunctional electrophile (e.g., chloroacetyl chloride or ethylene glycol derivatives) followed by reduction/cyclization to close the morpholine ring.

- Causality: Using a one-pot cyclization with dialkyl oxalates followed by reduction is often preferred to avoid handling toxic ethylene oxide.

Step 3: Salt Formation (HCl) The crude (S)-2-methylmorpholine oil is treated with HCl (gas or ethereal solution) to precipitate the salt.

- Why HCl? The free base is volatile and prone to air oxidation (N-oxide formation). The HCl salt is a stable, crystalline solid suitable for long-term storage.

Laboratory Protocol: Salt Formation & Purification

Note: This protocol assumes possession of the crude (S)-2-methylmorpholine free base.

- Dissolution: Dissolve 10 mmol of crude (S)-2-methylmorpholine in 20 mL of anhydrous diethyl ether or MTBE. Cool to 0°C under nitrogen.
- Acidification: Dropwise add 11 mmol of 2M HCl in diethyl ether (or dioxane).
 - Observation: A white precipitate will form immediately.
 - Control: Maintain temperature <5°C to prevent acid-catalyzed racemization or degradation.
- Isolation: Stir for 30 minutes. Filter the solid under an inert atmosphere (nitrogen blanket) as the salt is hygroscopic.
- Drying: Wash the filter cake with cold ether. Dry in a vacuum desiccator over P₂O₅ to remove trace water and excess HCl.

Quality Control & Analytical Validation

Ensuring the optical purity of (S)-2-methylmorpholine is non-negotiable, as the (R)-enantiomer may be inactive or toxic.

Chiral HPLC Method

Standard reverse-phase C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.

- Column: Chiralpak IG or IC (Immobilized Amylose/Cellulose derivatives).
- Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
 - Note: Diethylamine (DEA) is essential to suppress peak tailing of the secondary amine.

- Detection: UV at 210 nm (low wavelength required due to lack of chromophores).
- Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.

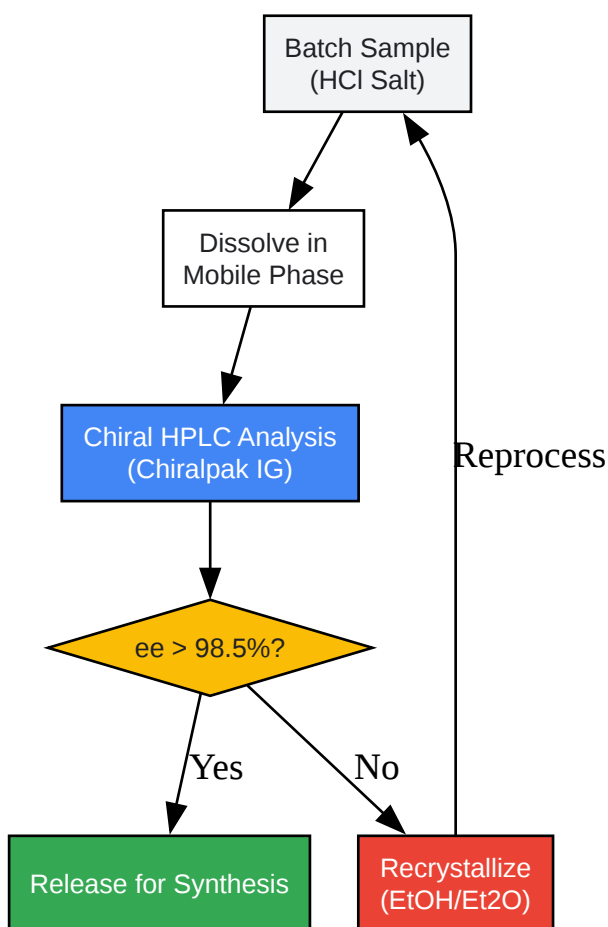


Figure 2: Quality Control Decision Tree

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Handling Precautions

- Hygroscopicity: The HCl salt absorbs atmospheric water rapidly, turning into a sticky gum. Weighing must be done quickly or in a glovebox.
- Stoichiometry: When using in coupling reactions, remember to add exactly 1 equivalent of base (e.g., DIPEA) to neutralize the HCl and free the nucleophilic amine.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42609645, **(S)-2-Methylmorpholine hydrochloride**. Retrieved from [[Link](#)]
- Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis (Discussing morpholine analogs). Angewandte Chemie International Edition.

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Sources

- 1. (2R)-2-Methylmorpholine hydrochloride | C₅H₁₂ClNO | CID 42609645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-Methylmorpholine hydrochloride - Lead Sciences [lead-sciences.com]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 4. test.jkchemical.com [test.jkchemical.com]
- 5. [ymc.co.jp](https://www.ymc.co.jp) [[ymc.co.jp](https://www.ymc.co.jp)]
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